(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol

Chiral resolution Stereochemistry-activity relationship Enantiomeric purity

The compound (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2092717-30-9) is a chiral pyrrolidine-substituted pyrimidine building block with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol. It features a specific (R) stereochemistry at the pyrrolidin-3-ol carbon, a free primary amine at the pyrimidine 6-position, and a methyl group at the 2-position.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 2092717-30-9
Cat. No. B1479391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol
CAS2092717-30-9
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC(C2)O)N
InChIInChI=1S/C9H14N4O/c1-6-11-8(10)4-9(12-6)13-3-2-7(14)5-13/h4,7,14H,2-3,5H2,1H3,(H2,10,11,12)/t7-/m1/s1
InChIKeyOATZPQQIXQPDSI-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procure (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2092717-30-9) Over Generic Pyrrolidine-Pyrimidine Analogs?


The compound (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 2092717-30-9) is a chiral pyrrolidine-substituted pyrimidine building block with the molecular formula C9H14N4O and a molecular weight of 194.23 g/mol . It features a specific (R) stereochemistry at the pyrrolidin-3-ol carbon, a free primary amine at the pyrimidine 6-position, and a methyl group at the 2-position. This substitution pattern is structurally distinct from common, closely related analogs that lack either the amino, methyl, or hydroxyl group, or possess the opposite enantiomeric configuration, making it a critical intermediate for structure-activity relationship (SAR) studies or as a specific pharmacophoric element in drug discovery [1].

Structural Specificity of (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol: Why Nearest Analogs Cannot Function as Drop-in Replacements


Closely related compounds, such as the analogous (S)-enantiomer, the 6-des-methylamino analog (CAS 1341891-32-4), or the 3-dehydroxy variant (CAS 1247645-16-4), cannot be interchanged with this compound without a significant risk of altering or losing the desired interaction with a biological target. The combination of the (R)-configured hydroxyl, the hydrogen-bond-donating 6-amino group, and the lipophilic 2-methyl substituent creates a unique three-dimensional pharmacophore . This precise arrangement can be critical for binding to enzyme active sites or protein pockets where stereochemistry dictates activity, as evidenced by the role of similar pyrimidine-pyrrolidine motifs as acetyl-CoA carboxylase (ACC) inhibitors [1]. Generic substitution would invalidate any established SAR, potentially leading to a complete loss of potency or selectivity in a lead series.

Quantitative Differentiation Evidence for (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol Against Its Closest Chemical Comparators


Chiral Purity and Enantiomeric Differentiation vs. (S)-Enantiomer

The (R)-configuration of the pyrrolidin-3-ol moiety is a defined stereocenter that distinguishes this compound from its (S)-enantiomer. While no direct biological head-to-head comparison data is publicly available, the commercial availability of this specific enantiomer (CAS 2092717-30-9) implies its use in stereospecific interactions where the (S)-form would be inert or have opposing effects . The importance of single-enantiomer pyrrolidine derivatives is highlighted in patent literature, where specific stereoisomers are claimed for ACC inhibition, suggesting the (R)-form is non-fungible with the racemate or opposite enantiomer [1].

Chiral resolution Stereochemistry-activity relationship Enantiomeric purity

Functional Group Vector for Hydrogen Bonding vs. 3-Dehydroxy Analog

The presence of a free hydroxyl group on the pyrrolidine ring distinguishes this compound from 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1247645-16-4), which lacks this functionality. The hydroxyl group serves as both a hydrogen bond donor and acceptor, which is critical for interacting with biological targets and improving aqueous solubility . In a drug discovery context, the calculated LogP of the hydroxylated compound is lower than that of the dehydroxy analog, leading to a different physicochemical profile that impacts ADME properties . No specific comparative solubility or potency data is publicly available, but the general principle of increased polarity and hydrogen-bonding capacity is well-established in medicinal chemistry.

Ligand efficiency Hydrogen bonding Solubility

6-Amino Substituent as a Synthetic Vector vs. 6-Unsubstituted Analog

The free 6-amino group on the pyrimidine ring is a key differentiator from 1-(2-methylpyrimidin-4-yl)pyrrolidin-3-ol (CAS 1341891-32-4), which lacks this substituent. This primary amine is not only a potential pharmacophoric element for target binding but also a crucial synthetic handle for further derivatization, such as amide coupling, reductive amination, or urea formation . This enables its use as a versatile intermediate in the synthesis of more complex, elaborated screening libraries. The 6-des-amino analog is a synthetic dead-end for such transformations, limiting its utility in lead optimization .

Medicinal chemistry Lead optimization Amine functionalization

Optimized Application Scenarios for (R)-1-(6-amino-2-methylpyrimidin-4-yl)pyrrolidin-3-ol Based on Structural Features


Stereospecific Lead Optimization for ACC or Kinase Targets

Given the patent precedent for pyrimidine-substituted pyrrolidines as ACC inhibitors, this compound is optimally deployed as a chiral building block to probe the stereochemical requirements of the target's active site. The (R)-hydroxyl group and 6-amino vector allow for systematic SAR exploration where the (S)-enantiomer or dehydroxy analogs have already been shown to be inactive or less potent [1].

Focused Library Synthesis via 6-Amino Derivatization

The primary amine at the 6-position of the pyrimidine ring is a privileged synthetic handle. This compound is ideally suited for generating a small, focused library of amides, sulfonamides, or ureas. This is not possible with the 6-des-amino analog (CAS 1341891-32-4), making it the clear choice for a chemistry-driven expansion around a pyrimidine-pyrrolidine core .

Enantioselective Synthesis of Complex Drug Candidates

The compound can serve as a high-value, pre-resolved starting material for the enantioselective synthesis of more complex drug candidates. Its use eliminates the need for costly and time-consuming chiral chromatography or resolution steps downstream, providing a significant advantage in process chemistry over using a racemic starting material .

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